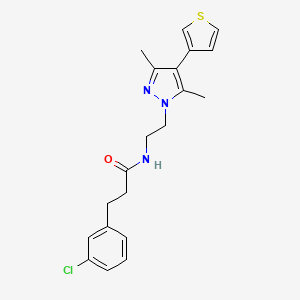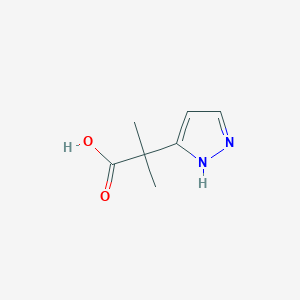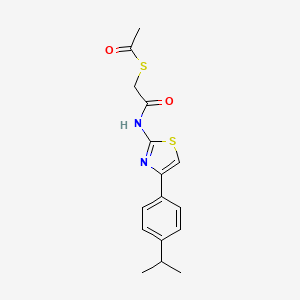
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C18H18F2N6O2S and its molecular weight is 420.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine involves multiple reaction steps. The process typically begins with the preparation of the tetrazole ring, which is then attached to a fluorophenyl group. Subsequently, this intermediate is reacted with piperazine and a sulfonyl fluorophenyl derivative under controlled conditions. The overall reaction sequence includes nucleophilic substitution, cyclization, and sulfonylation reactions, often conducted under inert atmospheres and specific temperature conditions to optimize yields.
Industrial Production Methods: For industrial-scale production, methodologies involve optimizing reaction conditions to achieve high yields and purity levels. Batch processing or continuous flow chemistry techniques can be employed, utilizing automated systems to ensure consistent quality and minimize human error. Solvent selection and purification processes are critical to maintaining the compound's stability and effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Each reaction type impacts the compound differently, often altering its chemical structure and, consequently, its properties.
Common Reagents and Conditions: In oxidation reactions, reagents such as hydrogen peroxide or peracids can be utilized, typically under acidic or basic conditions. For reduction reactions, sodium borohydride or lithium aluminum hydride are common choices. Substitution reactions often involve nucleophiles or electrophiles, with solvents like dichloromethane or dimethyl sulfoxide enhancing reaction rates.
Major Products:
Scientific Research Applications: This compound finds extensive use across several scientific disciplines:
Chemistry: As a versatile reagent or intermediate in synthesizing more complex molecules.
Biology: Potentially, as a probe or inhibitor in studying biochemical pathways.
Medicine: Could be explored for therapeutic uses, particularly in designing drugs targeting specific molecular pathways.
Industry: Applicable in materials science for developing novel polymers or as a catalyst in specific industrial reactions.
Mechanism of Action: The compound exerts its effects through interactions with various molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA/RNA, influencing cellular processes. The tetrazole and sulfonyl groups play crucial roles in these interactions, possibly forming hydrogen bonds or undergoing electron transfer reactions, thereby altering the target's function.
Comparison with Similar Compounds: Compared to other similar compounds, 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine stands out due to its specific structural features:
Similar Compounds: Other compounds in this category include various substituted tetrazoles and sulfonyl piperazines.
Uniqueness: The unique combination of fluorophenyl, tetrazole, and sulfonyl groups confers distinct chemical properties, making it particularly effective in applications where precise molecular interactions are necessary.
That's a deep dive! Whether you’re conducting research or just curious, let me know if there's anything else you want to know about this compound.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O2S/c19-14-4-6-17(7-5-14)29(27,28)25-10-8-24(9-11-25)13-18-21-22-23-26(18)16-3-1-2-15(20)12-16/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGINBJBDRQAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(2-Phenoxyethoxy)pyridin-3-yl]methanamine](/img/structure/B2578585.png)


![2-[1-(4-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2578589.png)
![Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/new.no-structure.jpg)

![N-cyclopentyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2578599.png)



![1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2578603.png)
![4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2578604.png)
![N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2578606.png)
